molecular formula C14H14N4O3S B2423452 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034267-62-2

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2423452
CAS No.: 2034267-62-2
M. Wt: 318.35
InChI Key: JRLVSDDSMZEMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that features a combination of furan, pyridine, pyrazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multi-step reactions. One common approach starts with the preparation of the furan-2-yl-pyridine intermediate. This intermediate is then subjected to a series of reactions including sulfonation and pyrazole formation. The reaction conditions often involve the use of solvents like toluene, catalysts such as palladium, and reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various types of chemical reactions including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methoxybenzenesulfonamide
  • N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-methylbenzamide

Uniqueness

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVSDDSMZEMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.